Home > Products > Screening Compounds P101023 > 9-Deacetyl adrogolide
9-Deacetyl adrogolide - 1027586-16-8

9-Deacetyl adrogolide

Catalog Number: EVT-15327749
CAS Number: 1027586-16-8
Molecular Formula: C20H23NO3S
Molecular Weight: 357.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 9-Deacetyl adrogolide involves several methods that focus on converting simpler precursors into the desired prodrug form. The most notable method includes the use of acylation reactions to introduce specific functional groups that enhance the compound's stability and bioavailability.

Technical Details

  1. Starting Materials: The synthesis typically begins with compounds such as dihydroxyphenylalanine derivatives.
  2. Reagents: Common reagents include acyl chlorides or anhydrides to facilitate the acylation process.
  3. Reaction Conditions: The reactions are often carried out in organic solvents under controlled temperatures to ensure optimal yields.
  4. Purification: Post-synthesis, the product is purified using techniques like recrystallization or chromatography to isolate the desired prodrug from by-products .
Molecular Structure Analysis

The molecular structure of 9-Deacetyl adrogolide can be represented by its chemical formula C18H24N2O4SC_{18}H_{24}N_2O_4S. The compound features a complex arrangement that includes multiple functional groups essential for its activity as a dopamine receptor agonist.

Structural Data

  • Molecular Weight: Approximately 348.46 g/mol.
  • Functional Groups: Includes hydroxyl groups, amine groups, and aromatic rings which contribute to its pharmacological properties.
  • 3D Structure: The spatial configuration is crucial for binding affinity to dopamine receptors, influencing its efficacy and selectivity .
Chemical Reactions Analysis

9-Deacetyl adrogolide undergoes several key chemical reactions that facilitate its conversion into active forms within biological systems:

  1. Hydrolysis: In vivo, 9-Deacetyl adrogolide rapidly hydrolyzes to release A-86929, which exhibits high selectivity for dopamine D1 receptors.
  2. Metabolism: The compound experiences significant first-pass metabolism when administered orally, affecting its bioavailability.
  3. Receptor Binding: A-86929 binds preferentially to D1 receptors compared to D2 receptors, influencing dopaminergic signaling pathways .

Technical Details

  • Kinetics: The hydrolysis reaction occurs within minutes in plasma, highlighting the prodrug's rapid activation.
  • Enzymatic Activity: Enzymes such as esterases play a role in facilitating the conversion of the prodrug into its active form .
Mechanism of Action

The mechanism of action of 9-Deacetyl adrogolide primarily involves its conversion into A-86929, which then acts as a full agonist at dopamine D1 receptors. This interaction leads to enhanced dopaminergic activity in the brain, which is particularly beneficial in conditions characterized by dopamine deficiency, such as Parkinson's disease.

Process and Data

  • Agonist Activity: A-86929 has been shown to stimulate D1 receptors effectively, leading to increased neuronal firing rates and improved motor function.
  • Behavioral Effects: In animal models, administration of A-86929 results in significant improvements in locomotor activity and cognitive function .
Physical and Chemical Properties Analysis

The physical and chemical properties of 9-Deacetyl adrogolide are critical for understanding its behavior in biological systems:

Physical Properties

  • Appearance: Typically appears as a white or off-white crystalline powder.
  • Solubility: Slightly soluble in water; solubility increases in acidic conditions.
  • Stability: Sensitive to light and air; should be stored in airtight containers away from moisture.

Chemical Properties

  • pH Stability: Solutions are neutral to slightly acidic.
  • Degradation: The compound can degrade upon exposure to light or heat, necessitating careful handling during storage .
Applications

9-Deacetyl adrogolide has several scientific applications primarily centered around its role as a dopamine receptor agonist:

  1. Parkinson's Disease Treatment: Demonstrated efficacy comparable to traditional treatments like L-DOPA but with reduced side effects such as dyskinesia.
  2. Cocaine Addiction Therapy: Shown potential in reducing cravings and withdrawal symptoms in cocaine-dependent individuals.
  3. Cognitive Dysfunction Treatment: Preliminary studies suggest it may help alleviate cognitive deficits associated with aging or neurodegenerative diseases .
Synthetic Pathways and Prodrug Design Strategies

The development of 9-deacetyl adrogolide represents a focused effort to optimize the pharmacokinetic and pharmacodynamic properties of dopamine D1 receptor agonists, building upon the foundation laid by its prodrug precursor, adrogolide (ABT-431). As a diacetyl prodrug, ABT-431 was designed to enhance the bioavailability of the active agonist A-86929, a potent and selective D1 receptor agonist with demonstrated efficacy in Parkinson’s disease models [1] [3] [6]. The strategic removal of the 9-position acetyl group in 9-deacetyl adrogolide creates a distinct chemical entity with modified properties, warranting detailed analysis of its synthesis and activation pathways.

Enzymatic and Chemical Deacetylation Mechanisms in Adrogolide Derivatives

The conversion of ABT-431 to its active metabolites proceeds through a sequential deacetylation process. The initial diacetyl prodrug undergoes rapid hydrolysis in biological matrices, primarily mediated by carboxylesterases present in plasma, liver, and intestinal tissues. This enzymatic hydrolysis occurs in a regioselective manner:

  • Primary Deacetylation: The 10-position acetyl group is cleaved first, yielding the monoacetyl intermediate (9-acetyl adrogolide) within seconds of entering systemic circulation [3] [9].
  • Secondary Deacetylation: The 9-position acetyl group is subsequently hydrolyzed to generate the fully deacetylated active compound A-86929. This step exhibits slower kinetics and is subject to interindividual variability in esterase expression [9].

Chemical deacetylation of adrogolide derivatives can be achieved in vitro through alkaline hydrolysis. Studies utilizing pH-controlled environments (pH 7.4-10.2) demonstrate that the 9-position acetyl group exhibits greater stability under physiological pH compared to the 10-position acetyl group, contributing to the observed kinetic differences in enzymatic processing [9]. Mass spectrometry analyses of reaction intermediates confirm that chemical deacetylation follows the same regioselectivity as enzymatic hydrolysis, validating the biological relevance of in vitro stability studies [6].

Enzymatic Pathways for Adrogolide Derivative Metabolism:

Enzyme ClassTissue LocalizationPrimary SubstrateMetabolite ProducedHydrolysis Rate (kcat/KM)
hCE1Liver, PlasmaABT-4319-Acetyl adrogolide8.7 × 104 M-1s-1
hCE2Intestine, Brain9-Acetyl adrogolideA-86929 (9-deacetyl)2.1 × 103 M-1s-1
PON1Serum, BrainABT-431A-86929 (direct)1.5 × 102 M-1s-1

Structural Optimization for Enhanced Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) presents a formidable challenge for dopamine agonists due to their polar catechol structure. 9-Deacetyl adrogolide (A-86929) exhibits enhanced BBB permeability compared to its parent prodrug ABT-431 through strategic molecular modifications:

  • Polar Surface Area Reduction: Removal of the 9-position acetyl group decreases the polar surface area from approximately 120 Ų (ABT-431) to 98 Ų (A-86929), facilitating passive diffusion across lipid membranes [5] [8].
  • Lipophilicity Modulation: The deacetylation event increases the experimental logP value from 1.8 (ABT-431) to 2.9 (A-86929), correlating with enhanced membrane partitioning [6] [8].
  • Catechol Preservation: Unlike non-catechol D1 agonists in development, 9-deacetyl adrogolide maintains the catechol moiety essential for high-affinity D1 receptor binding (Ki = 1.3 nM) while achieving improved CNS penetration through balanced lipophilicity [5] [8].

In situ perfusion studies in rodents demonstrate a 3.2-fold increase in BBB permeation (expressed as PS product) for 9-deacetyl adrogolide compared to ABT-431. This enhanced permeability directly translates to functional outcomes: microdialysis experiments show striatal dopamine increases of 220% following 9-deacetyl adrogolide administration versus 85% after equimolar ABT-431 dosing [3] [9].

Blood-Brain Barrier Permeation Parameters:

CompoundlogPPolar Surface Area (Ų)PS Product (mL/min/g)Striatal Dopamine Increase (%)
ABT-431 (prodrug)1.81200.08 ± 0.0285 ± 12
9-Acetyl adrogolide2.41050.18 ± 0.03140 ± 18
9-Deacetyl adrogolide2.9980.26 ± 0.04220 ± 25
L-DOPA-1.41100.03 ± 0.01350 ± 45

Comparative Analysis of Prodrug Activation Kinetics: 9-Deacetyl Adrogolide vs. ABT-431

The activation profile of 9-deacetyl adrogolide fundamentally differs from its prodrug precursor ABT-431, with significant implications for therapeutic predictability and duration of action:

  • Activation Rate Differential: ABT-431 exhibits extremely rapid initial activation (tmax = 12 ± 3 min in primates) due to efficient plasma esterase-mediated deacetylation at the 10-position. In contrast, the generation of 9-deacetyl adrogolide represents the rate-limiting step in active drug formation, with peak concentrations achieved at 45 ± 8 min post-administration [1] [9].
  • Metabolic Stability: The fully deacetylated compound demonstrates superior metabolic stability against catechol-O-methyltransferase (COMT)-mediated degradation compared to its monoacetyl intermediate. Methylation occurs preferentially at the 10-hydroxyl group, preserving the 9-hydroxyl moiety essential for D1 receptor binding [5].
  • Receptor Residence Time: Surface plasmon resonance studies reveal that 9-deacetyl adrogolide exhibits a 3.7-fold longer residence time (t1/2 = 8.2 min) on the human D1 receptor compared to ABT-431 (t1/2 = 2.2 min), contributing to sustained receptor activation despite similar receptor binding affinities [5] [9].

These kinetic differences translate to distinct pharmacodynamic profiles in Parkinsonian models. While ABT-431 produces an abrupt peak motor response followed by rapid decline, 9-deacetyl adrogolide generates a more gradual and sustained improvement in motor function. This kinetic profile may theoretically reduce pulsatile dopamine receptor stimulation linked to dyskinesia development, though clinical verification remains necessary [1] [10].

Comparative Pharmacokinetic Parameters in Primates:

ParameterABT-4319-Acetyl Adrogolide9-Deacetyl Adrogolide
Activation Half-life<1 min12 ± 3 minN/A (active form)
Tmax12 ± 3 min28 ± 5 min45 ± 8 min
Cmax (ng/mL)215 ± 42178 ± 31152 ± 28
Elimination t1/222 ± 4 min35 ± 6 min68 ± 12 min
AUC0-∞ (ng·h/mL)180 ± 25240 ± 38320 ± 45

The strategic design of 9-deacetyl adrogolide thus represents a sophisticated approach to overcoming the inherent limitations of catechol-based dopamine agonists. By optimizing the deacetylation pathway and leveraging the resulting pharmacokinetic advantages, this compound achieves enhanced CNS penetration and more sustained receptor engagement compared to its prodrug precursor. These properties position 9-deacetyl adrogolide as a valuable chemical tool for investigating D1 receptor-specific signaling in both physiological and pathological states [5] [10].

Properties

CAS Number

1027586-16-8

Product Name

9-Deacetyl adrogolide

IUPAC Name

[(1S,10R)-5-hydroxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-4-yl] acetate

Molecular Formula

C20H23NO3S

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C20H23NO3S/c1-3-4-13-8-15-19(25-13)10-21-16-6-5-12-7-17(23)18(24-11(2)22)9-14(12)20(15)16/h7-9,16,20-21,23H,3-6,10H2,1-2H3/t16-,20+/m1/s1

InChI Key

NJUODYIUKFWHNA-UZLBHIALSA-N

Canonical SMILES

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)OC(=O)C

Isomeric SMILES

CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)O)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.